molecular formula C30H28BNO2 B14009257 9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B14009257
M. Wt: 445.4 g/mol
InChI Key: OVAUNPNVFAAFQT-UHFFFAOYSA-N
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Description

9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of organic electronics and materials science. This compound is characterized by its unique structure, which includes a carbazole core, a biphenyl group, and a dioxaborolane moiety. These structural features contribute to its unique chemical and physical properties, making it a valuable compound for various scientific applications.

Preparation Methods

The synthesis of 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multiple steps, including the formation of the carbazole core, the introduction of the biphenyl group, and the attachment of the dioxaborolane moiety. Common synthetic routes include:

    Formation of Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.

    Introduction of Biphenyl Group: The biphenyl group is often introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of a halogenated carbazole with a boronic acid derivative of biphenyl.

    Attachment of Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a reaction with a boronic ester.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has a wide range of scientific research applications, including:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.

    Materials Science: It is utilized in the synthesis of advanced materials with unique optical and electronic properties.

    Biological Research: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

Mechanism of Action

The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

When compared to similar compounds, 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole stands out due to its unique combination of structural features. Similar compounds include:

    9-Phenylcarbazole: Lacks the dioxaborolane moiety, resulting in different chemical properties.

    4-Biphenylboronic Acid: Lacks the carbazole core, affecting its electronic properties.

    Carbazole-9-boronic Acid: Similar in structure but lacks the biphenyl group, leading to different reactivity.

Properties

Molecular Formula

C30H28BNO2

Molecular Weight

445.4 g/mol

IUPAC Name

9-(4-phenylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

InChI

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)25-14-10-16-27-28(25)24-13-8-9-15-26(24)32(27)23-19-17-22(18-20-23)21-11-6-5-7-12-21/h5-20H,1-4H3

InChI Key

OVAUNPNVFAAFQT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4N(C3=CC=C2)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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